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Introduction
JPH203, also known as nanvuranlat or KYT-0353, is a potent and highly selective inhibitor of

the L-type Amino Acid Transporter 1 (LAT1), a promising target in oncology.[1][2][3] LAT1, a

heterodimeric transporter composed of the light chain SLC7A5 and the heavy chain SLC3A2

(4F2hc), facilitates the transport of large neutral amino acids, such as leucine, which are

essential for cancer cell growth and proliferation.[4] Overexpressed in a wide range of human

cancers, LAT1 plays a crucial role in supporting the high metabolic demand of tumor cells,

making it an attractive therapeutic target.[1][5][6] JPH203 is a tyrosine analog that acts as a

competitive, non-transportable inhibitor of LAT1, effectively blocking amino acid uptake and

subsequently suppressing tumor growth.[7][8][9] This technical guide provides an in-depth

overview of the binding affinity and selectivity of JPH203 for LAT1, supported by quantitative

data, detailed experimental protocols, and pathway visualizations.

Core Data: Binding Affinity and Proliferation
Inhibition
The efficacy of JPH203 as a LAT1 inhibitor has been extensively characterized across various

cancer cell lines. The following tables summarize the key quantitative data regarding its binding

affinity (Ki), inhibition of radiolabeled substrate uptake (IC50), and impact on cell proliferation

(IC50/IG50).
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Table 1: JPH203 LAT1 Binding Affinity and Leucine
Uptake Inhibition

Cell
Line/System

Assay Type Parameter Value Reference

Purified human

4F2hc-LAT1

Scintillation

Proximity Assay
Ki 79 nM [4]

Purified human

4F2hc-LAT1

[3H]L-leucine

uptake inhibition
IC50 197 nM [4]

HT-29

(Colorectal

Cancer)

[14C]-leucine

uptake inhibition
IC50 0.06 µM [1]

YD-38 (Oral

Cancer)

L-leucine uptake

inhibition
IC50 0.79 µM [1]

KKU-055

(Cholangiocarcin

oma)

Leucine uptake

inhibition
IC50 0.20 ± 0.03 µM [1]

KKU-213

(Cholangiocarcin

oma)

Leucine uptake

inhibition
IC50 0.12 ± 0.02 µM [1]

KKU-100

(Cholangiocarcin

oma)

Leucine uptake

inhibition
IC50 0.25 ± 0.04 µM [1]

Saos2

(Osteosarcoma)

[14C]L-leucine

uptake inhibition
IC50 1.31 µM [10][11]

8505c (Thyroid

Cancer)

[3H]-leucine

uptake inhibition
IC50

Not explicitly

stated, but

inhibited

[5]

SW1736

(Thyroid Cancer)

[3H]-leucine

uptake inhibition
IC50

Not explicitly

stated, but

inhibited

[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b1673089?utm_src=pdf-body
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2023.1148055/full
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2023.1148055/full
https://www.mdpi.com/2227-9717/9/7/1170
https://www.mdpi.com/2227-9717/9/7/1170
https://www.mdpi.com/2227-9717/9/7/1170
https://www.mdpi.com/2227-9717/9/7/1170
https://www.mdpi.com/2227-9717/9/7/1170
https://www.kjpp.net/journal/view.html?doi=10.4196/kjpp.2017.21.6.599
https://pmc.ncbi.nlm.nih.gov/articles/PMC5709476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150977/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: JPH203 Inhibition of Cancer Cell Proliferation
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Cell Line Cancer Type Parameter Value Reference

HT-29
Colorectal

Cancer
IC50

4.1 µM / 30.0 ±

6.4 µM
[1]

LoVo
Colorectal

Cancer
IC50 2.3 ± 0.3 µM [1]

MKN1 Gastric Cancer IC50 41.7 ± 2.3 µM [1]

MKN45 Gastric Cancer IC50 4.6 ± 1.0 µM [1]

T24 Bladder Cancer IC50

~20 µM

(Significant

inhibition)

[1]

5637 Bladder Cancer IC50

~20 µM

(Significant

inhibition)

[1]

PC-3-TxR/CxR

(Cabazitaxel-

resistant)

Prostate Cancer IC50 28.33 ± 3.26 μM [12]

DU145-TxR/CxR

(Cabazitaxel-

resistant)

Prostate Cancer IC50 34.09 ± 4.76 μM [12]

PC-3 (Parental) Prostate Cancer IC50 11.94 ± 2.19 μM [12]

DU145

(Parental)
Prostate Cancer IC50 19.68 ± 4.01 μM [12]

Saos2 Osteosarcoma IC50 90 µM [10][11]

8505C Thyroid Cancer IG50 1.3 µM [5]

OCUT-2 Thyroid Cancer IG50

Not explicitly

stated, but

inhibited

[1]
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OCUT-6 Thyroid Cancer IG50

Not explicitly

stated, but

inhibited

[1]

K1
Papillary Thyroid

Cancer
IG50 16.9 µM [5]

Selectivity Profile
A critical attribute of JPH203 is its high selectivity for LAT1 over other amino acid transporters,

particularly LAT2, which is more broadly expressed in normal tissues. This selectivity is crucial

for minimizing off-target effects and enhancing the therapeutic window. JPH203 has been

shown to selectively inhibit LAT1 without affecting LAT2.[9][10] For instance, in YD-38 oral

cancer cells which express LAT1 but not LAT2, JPH203 effectively inhibited L-leucine uptake.

Conversely, in normal human oral keratinocytes (NHOKs) that express both LAT1 and LAT2

(with weak LAT1 expression), the IC50 value for L-leucine uptake inhibition was greater than

100 µM.[1] This demonstrates a significant selectivity margin for LAT1. Both JPH203 and its N-

acetyl metabolite have demonstrated high selectivity for LAT1 over LAT2 and other amino acid

transporters.[8][9][13]

Mechanism of Action and Downstream Signaling
JPH203 acts as a competitive, non-transportable inhibitor of LAT1.[5][8] Cryo-electron

microscopy studies have revealed that JPH203 binds to the outward-facing substrate-binding

pocket of LAT1, adopting a U-shaped conformation that arrests the transporter in this state,

thereby blocking the transport cycle.[2] By inhibiting the uptake of essential amino acids like

leucine, JPH203 triggers a cascade of downstream effects that ultimately lead to the

suppression of tumor growth. The primary signaling pathways affected are the mTOR and Wnt/

β-catenin pathways.
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Inhibition of LAT1 by JPH203 leads to the depletion of intracellular amino acids, which in turn

suppresses the mTORC1 signaling pathway, a key regulator of protein synthesis and cell
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growth.[5][7] Furthermore, in castration-resistant prostate cancer cells, JPH203 has been

shown to downregulate CD24, leading to the suppression of the Wnt/β-catenin signaling

pathway.[7] The deprivation of essential amino acids also induces apoptosis, as demonstrated

in osteosarcoma and oral cancer cells.[1][11]

Experimental Protocols
The characterization of JPH203's binding affinity and inhibitory activity relies on standardized

experimental protocols. The following sections provide a detailed overview of the

methodologies commonly employed.

Radioligand Uptake Inhibition Assay
This assay is the gold standard for determining the inhibitory potency (IC50) of a compound on

LAT1 function. It measures the ability of the test compound to compete with a radiolabeled

LAT1 substrate for uptake into cells.

a. Cell Culture and Seeding:

Cancer cell lines known to overexpress LAT1 (e.g., HT-29, Saos2) are cultured in

appropriate media and conditions.

Cells are seeded into multi-well plates (e.g., 24- or 48-well) and allowed to adhere and reach

a suitable confluency.

b. Uptake Experiment:

The cell culture medium is removed, and the cells are washed with a sodium-free uptake

buffer (e.g., HBSS) to eliminate the contribution of sodium-dependent transporters.

Cells are pre-incubated with the uptake buffer for a short period.

The pre-incubation buffer is replaced with fresh uptake buffer containing a fixed

concentration of a radiolabeled LAT1 substrate (e.g., [14C]L-leucine or [3H]L-leucine) and

varying concentrations of JPH203.

The uptake is allowed to proceed for a defined period (e.g., 1-10 minutes) at a controlled

temperature (e.g., 37°C).
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c. Termination and Lysis:

The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove

the extracellular radiolabeled substrate.

The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based

buffer).

d. Quantification and Data Analysis:

The radioactivity in the cell lysates is measured using a scintillation counter.

The protein concentration in each well is determined using a standard protein assay (e.g.,

BCA assay) to normalize the radioactivity counts.

The percentage of inhibition at each JPH203 concentration is calculated relative to the

control (no inhibitor).

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-

response curve using non-linear regression analysis.

Cell Proliferation/Viability Assay
This assay assesses the functional consequence of LAT1 inhibition by JPH203 on cancer cell

growth and survival.

a. Cell Seeding:

Cells are seeded into 96-well plates at a low density and allowed to attach overnight.

b. Compound Treatment:

The culture medium is replaced with fresh medium containing various concentrations of

JPH203.

The cells are incubated with the compound for an extended period (e.g., 24, 48, or 72

hours).
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c. Viability Measurement:

After the incubation period, cell viability is assessed using a colorimetric or fluorometric

assay, such as:

MTT Assay: Measures the metabolic activity of viable cells.

WST Assay: A similar assay to MTT with a water-soluble formazan product.

Crystal Violet Assay: Stains the DNA of adherent cells.

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of

metabolically active cells.

d. Data Analysis:

The absorbance or fluorescence is measured using a plate reader.

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

The IC50 or IG50 (concentration for 50% inhibition of growth) value is determined by plotting

the percentage of viability against the log of the JPH203 concentration and fitting the data to

a dose-response curve.
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Conclusion
JPH203 has emerged as a highly potent and selective inhibitor of LAT1, demonstrating

significant anti-tumor activity in a wide array of preclinical models. Its ability to specifically target

LAT1 over other transporters minimizes the potential for off-target toxicity. The robust in vitro

and in vivo data, coupled with a well-defined mechanism of action involving the suppression of

critical cancer signaling pathways, underscore the therapeutic potential of JPH203. This

technical guide provides a consolidated resource for researchers and drug developers, offering

key quantitative data and methodological insights to facilitate further investigation and

development of LAT1-targeted cancer therapies. The promising results from early clinical trials,

particularly in biliary tract cancer, further validate JPH203 as a first-in-class LAT1 inhibitor with

the potential to address unmet needs in oncology.[14][15][16]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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